
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine is a useful research compound. Its molecular formula is C8H7ClF3N and its molecular weight is 209.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Synthesis of Pincer Palladacycles : The derivatives of methanamine, like 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been utilized in synthesizing unsymmetrical NCN′ pincer palladacycles. These derivatives undergo C–H bond activation to afford these palladacycles, which are then characterized and evaluated for catalytic applications (Roffe et al., 2016).
Transfer Hydrogenation Reactions : A study involving (4-Phenylquinazolin-2-yl)methanamine, synthesized from naturally available glycine, reported the use of N-heterocyclic ruthenium(II) complexes in transfer hydrogenation of acetophenone derivatives, achieving high conversions (Karabuğa et al., 2015).
Medical and Biological Research
- Iron(III) Complexes for Cellular Imaging : Iron(III) complexes, where L is phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and evaluated for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light, suggesting their potential in medical imaging and cancer therapy (Basu et al., 2014).
Chemical Interaction Studies
Mechanistic Study of Benzodiazepine Derivatives : A mechanistic study involving diphenylamine and diethyl 2-phenylmalonate, where methanamine plays a role, was conducted to understand the conversion into various products, including 3-chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione. This study provided insights into the reaction mechanisms and energy aspects of these interactions (Zhou & Li, 2019).
Chiral Discrimination in Amylose Carbamate : The separation of enantiomers of a compound containing methanamine was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The study highlighted the role of hydrogen bonds and other interactions in enantioselectivity (Bereznitski et al., 2002).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Activity : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for antibacterial and antifungal activities, demonstrating variable degrees of effectiveness (Visagaperumal et al., 2010).
Wirkmechanismus
The biological activities of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to “(3-Chloro-5-(trifluoromethyl)phenyl)methanamine”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Zukünftige Richtungen
The future directions of “(3-Chloro-5-(trifluoromethyl)phenyl)methanamine” and similar compounds are promising. They are expected to find many novel applications in the future . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Eigenschaften
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAXYMPBCHQIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595124 |
Source


|
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400771-41-7 |
Source


|
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
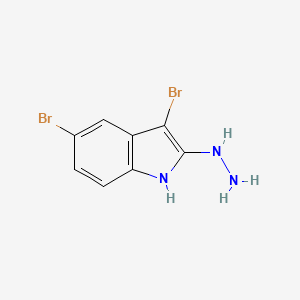


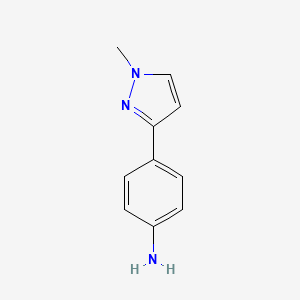
![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
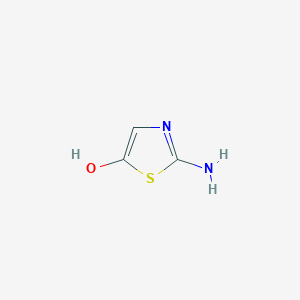
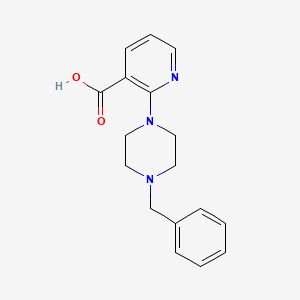

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)


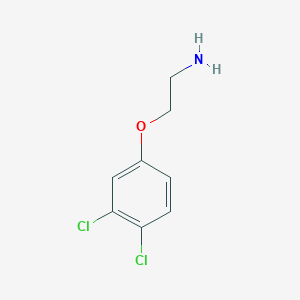
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)
